Acide 7alpha,15-dihydroxydehydroabiétique

Vue d'ensemble

Description

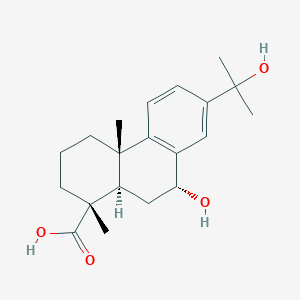

7alpha,15-Dihydroxydehydroabietic acid is a natural abietane-type diterpenoid compound. It is known for its antiangiogenic properties, which means it can inhibit the formation of new blood vessels. This compound is derived from plants, particularly from species like Pinus koraiensis .

Applications De Recherche Scientifique

7alpha,15-Dihydroxydehydroabietic acid has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing other complex molecules.

Biology: The compound is studied for its effects on cell viability and angiogenesis.

Medicine: Due to its antiangiogenic properties, it is being researched for potential use in cancer treatment.

Industry: It is used in the production of various chemical products and as a research tool in drug development

Mécanisme D'action

Target of Action

The primary target of 7alpha,15-Dihydroxydehydroabietic acid is p53 , a crucial protein that regulates the cell cycle and hence functions as a tumor suppressor .

Mode of Action

7alpha,15-Dihydroxydehydroabietic acid interacts with its target, p53, and may exhibit significant cytotoxic activity . It inhibits the promotion of angiogenesis, the process through which new blood vessels form from pre-existing vessels .

Biochemical Pathways

The compound affects several biochemical pathways. It downregulates VEGF (Vascular Endothelial Growth Factor) , p-Akt , and p-ERK signaling pathways . These pathways are critical for cell survival, proliferation, and angiogenesis. By downregulating these pathways, the compound inhibits angiogenesis .

Result of Action

As a result of its action, 7alpha,15-Dihydroxydehydroabietic acid significantly decreases cell viability, particularly in Human Umbilical Vein Endothelial Cells (HUVECs) . It also inhibits the promotion of angiogenesis .

Analyse Biochimique

Biochemical Properties

7alpha,15-Dihydroxydehydroabietic acid has been shown to interact with various biomolecules, including vascular endothelial growth factor (VEGF), protein kinase B (Akt), and extracellular signal-regulated kinases (ERK) . These interactions play a crucial role in the biochemical reactions involving this compound .

Cellular Effects

In human umbilical vein endothelial cells (HUVECs), 7alpha,15-Dihydroxydehydroabietic acid has been observed to significantly decrease cell viability . It also inhibits the promotion of angiogenesis in HUVECs by downregulating VEGF, p-Akt, and p-ERK signaling pathways .

Molecular Mechanism

The molecular mechanism of 7alpha,15-Dihydroxydehydroabietic acid involves binding interactions with biomolecules such as VEGF, Akt, and ERK . This leads to the downregulation of these molecules, thereby inhibiting angiogenesis .

Temporal Effects in Laboratory Settings

The effects of 7alpha,15-Dihydroxydehydroabietic acid on cellular function have been studied over time in laboratory settings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

7alpha,15-Dihydroxydehydroabietic acid can be synthesized from natural rosin. The process involves extracting rosin from natural sources and then subjecting it to acid-base treatments to obtain the desired compound .

Industrial Production Methods

The industrial production of 7alpha,15-Dihydroxydehydroabietic acid follows similar extraction and purification processes. The rosin is treated with specific reagents under controlled conditions to ensure the purity and yield of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

7alpha,15-Dihydroxydehydroabietic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different hydroxylated derivatives, while reduction reactions may produce dehydrogenated forms of the compound .

Comparaison Avec Des Composés Similaires

7alpha,15-Dihydroxydehydroabietic acid is unique due to its specific antiangiogenic properties. Similar compounds include other abietane-type diterpenoids like kochianic acid A, kochianic acid B, and pedunculatic acid B. These compounds share structural similarities but may differ in their biological activities and applications .

Activité Biologique

7alpha,15-Dihydroxydehydroabietic acid (7α,15-DHDA) is a natural abietane-type diterpenoid compound primarily derived from coniferous trees, particularly from species such as Pinus koraiensis. This compound has garnered attention due to its diverse biological activities, particularly its antiangiogenic , antioxidant , and cytotoxic properties. This article delves into the biological activity of 7α,15-DHDA, supported by research findings, case studies, and comparative analyses with similar compounds.

Antiangiogenic Properties

7α,15-DHDA is recognized for its ability to inhibit angiogenesis—the formation of new blood vessels—which is crucial in cancer progression and metastasis. Research indicates that this compound significantly reduces the proliferation and migration of endothelial cells (the cells that line blood vessels), thereby hindering tumor growth.

Cytotoxic Effects

Studies have demonstrated that 7α,15-DHDA exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis (programmed cell death) in several types of cancer cells, suggesting its potential as an anticancer agent.

Antioxidant Activity

The compound also displays antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells. This activity contributes to its protective effects against cellular damage and inflammation.

Molecular Targets

The primary molecular target of 7α,15-DHDA is the p53 protein , a crucial tumor suppressor that regulates the cell cycle. By interacting with p53, 7α,15-DHDA can enhance its tumor-suppressing functions.

Biochemical Pathways

The compound influences several key signaling pathways:

- Vascular Endothelial Growth Factor (VEGF) : Downregulation of VEGF signaling inhibits angiogenesis.

- Akt and ERK Pathways : Inhibition of these pathways leads to reduced cell survival and proliferation.

Cellular Effects

In laboratory studies involving human umbilical vein endothelial cells (HUVECs), 7α,15-DHDA has been shown to significantly decrease cell viability. The temporal effects observed indicate a time-dependent response to treatment with this compound.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7beta,15-Dihydroxydehydroabietic acid | Similar molecular formula (C20H28O4) | Exhibits different biological activities compared to its alpha counterpart. |

| Abietic acid | Parent compound of many derivatives | Known for its use in resins and adhesives; less cytotoxic than 7α,15-DHDA. |

| Dehydroabietic acid | Lacks hydroxyl groups at positions 7 and 15 | Generally lower biological activity; serves as a precursor in synthetic pathways. |

The unique presence of hydroxyl groups at the 7 and 15 positions in 7α,15-DHDA distinguishes it from these similar compounds, contributing to its distinct biological activities.

Case Studies and Research Findings

Several studies have explored the biological activities of 7α,15-DHDA:

-

Study on Antiangiogenic Effect :

- A study published in Phytochemistry highlighted that treatment with 7α,15-DHDA significantly inhibited the migration of HUVECs in vitro. The study concluded that this effect was mediated through the downregulation of VEGF signaling pathways .

- Cytotoxicity Assessment :

-

Antioxidant Activity Evaluation :

- A recent investigation assessed the antioxidant capacity of 7α,15-DHDA using DPPH radical scavenging assays. The results indicated significant free radical scavenging activity compared to standard antioxidants .

Propriétés

IUPAC Name |

(1R,4aS,9R,10aR)-9-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-18(2,24)12-6-7-14-13(10-12)15(21)11-16-19(14,3)8-5-9-20(16,4)17(22)23/h6-7,10,15-16,21,24H,5,8-9,11H2,1-4H3,(H,22,23)/t15-,16-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGYTGOYQATWBA-XNFNUYLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CC(C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@@]([C@@H]1C[C@H](C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 7α,15-Dihydroxydehydroabietic acid found in Chinese eaglewood?

A1: The research paper primarily focuses on the isolation and identification of various compounds from Chinese eaglewood, including 7α,15-Dihydroxydehydroabietic acid. While it confirms the compound's presence using spectroscopic data, it doesn't delve into detailed structural characterization like molecular formula, weight, or specific spectroscopic data. The paper indicates this compound belongs to the diterpenoid family. [] Further research is needed to elucidate its detailed structural properties.

Q2: What is the significance of finding 7α,15-Dihydroxydehydroabietic acid alongside other norditerpenoids in Chinese eaglewood?

A2: The research highlights the isolation of 7α,15-Dihydroxydehydroabietic acid along with two other norditerpenoids, 18-norpimara-8(14),15-dien-4α-ol and 18-norisopimara-8(14),15-dien-4β-ol, for the first time from Chinese eaglewood. [] This discovery adds to the body of knowledge regarding the phytochemical profile of this plant. Further research is needed to understand the potential biological activities and significance of these compounds, including 7α,15-Dihydroxydehydroabietic acid.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.